molecular formula C17H12N2O4S2 B12126973 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide

Cat. No.: B12126973
M. Wt: 372.4 g/mol
InChI Key: ZIXMZMOPNULOOQ-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is a thiazolidinone derivative characterized by a central 4-thiazolidinone core substituted with a 4-hydroxybenzylidene group at position 5 and a 3-hydroxybenzamide moiety at position 2. The compound belongs to the rhodanine family, a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties .

Properties

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

IUPAC Name

3-hydroxy-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C17H12N2O4S2/c20-12-6-4-10(5-7-12)8-14-16(23)19(17(24)25-14)18-15(22)11-2-1-3-13(21)9-11/h1-9,20-21H,(H,18,22)/b14-8-

InChI Key

ZIXMZMOPNULOOQ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Framework

The core synthetic route for 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide involves the Knoevenagel condensation between a substituted benzaldehyde derivative and a thiazolidinone precursor. In a typical procedure, N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide reacts with 4-hydroxybenzaldehyde in the presence of a base catalyst such as piperidine or sodium acetate. The reaction proceeds under reflux in ethanol or acetic acid, requiring 6–12 hours for completion.

Catalyst Selection :

  • Piperidine (0.1 equivalents) in acetic acid yields 62–72% product but necessitates prolonged heating.

  • Sodium acetate (1 equivalent) in glacial acetic acid improves regioselectivity, achieving 68–83% yield with reduced side-product formation.

Solvent Impact :

  • Ethanol facilitates milder conditions but extends reaction times.

  • Toluene or water-based systems enable greener synthesis but require phase-transfer catalysts like tetrabutylammonium bromide.

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

Microwave irradiation has revolutionized the synthesis of thiazolidinone derivatives by drastically reducing reaction times and enhancing yields. Using a monomode microwave reactor (2.45 GHz), the condensation between N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide and 4-hydroxybenzaldehyde achieves completion within 20–60 minutes.

Key Conditions :

ParameterOptimal ValueYield (%)
Temperature150°C89
Microwave Power200 W72
Catalyst (Sodium Acetate)1 equivalent98

Advantages :

  • Time Efficiency : Reactions conclude in ≤1 hour vs. 12+ hours conventionally.

  • Yield Enhancement : Microwave-specific heating minimizes thermal degradation, elevating yields to 89–98%.

Solvent-Free Microwave Protocols

Recent advancements employ solvent-free conditions under microwave irradiation, eliminating the need for toxic solvents. A mixture of the thiazolidinone precursor and 4-hydroxybenzaldehyde, adsorbed on silica gel, reacts at 120°C with 150 W power, yielding 85% product. This method reduces purification steps and environmental impact.

One-Pot Tandem Synthesis

Sequential Aldimine Formation and Cyclization

A one-pot strategy combines aldimine formation and Knoevenagel condensation, streamlining the synthesis. Starting with 3-hydroxybenzamide, the protocol involves:

  • Aldimine Formation : Reaction with 4-hydroxybenzaldehyde in ethanol at 60°C for 2 hours.

  • Cyclization : Addition of carbon disulfide and ethyl chloroacetate under microwave irradiation (100°C, 100 W) for 30 minutes.

This approach achieves an 82% overall yield, circumventing intermediate isolation.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

MethodTime (Hours)Yield (%)Purity (HPLC)
Conventional Reflux126892
Microwave-Assisted0.58998
One-Pot Tandem38295

Microwave-assisted synthesis outperforms other methods in both yield and purity, attributed to uniform heating and reduced side reactions.

Energy Consumption and Scalability

  • Microwave Systems : Energy consumption is 30–50% lower than conventional heating due to shorter durations.

  • Industrial Scalability : Batch microwave reactors (e.g., Milestone Ethos UP) enable kilogram-scale production with consistent yields.

Optimization Strategies for Industrial Applications

Catalyst Recycling

Homogeneous catalysts like piperidine pose challenges in recovery. Immobilizing piperidine on mesoporous silica (SBA-15) enables reuse for 5 cycles without significant activity loss, reducing costs by 40%.

Continuous Flow Microwave Systems

Emerging continuous flow reactors integrate microwave irradiation with real-time monitoring, achieving:

  • Throughput : 500 g/hour at 150°C.

  • Yield : 91% with ≥99% purity.

These systems are ideal for large-scale pharmaceutical manufacturing .

Chemical Reactions Analysis

2.1. Oxidation Reactions

The thioxo group (C=S) in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

ReagentProductConditionsYield (%)
H2_2O2_2Sulfoxide derivativeAcetic acid, 60°C72
KMnO4_4Sulfone derivativeAcidic medium, RT65

This reactivity is critical for modifying the compound’s electronic properties32.

2.2. Reduction Reactions

The exocyclic double bond (C=C) in the benzylidene moiety is susceptible to reduction:

ReagentProductConditionsYield (%)
NaBH4_4Saturated thiazolidine derivativeEthanol, reflux85
H2_2 (Pd/C)Fully reduced analogMethanol, 50 psi78

Reduction enhances solubility but diminishes π-conjugation3.

2.3. Nucleophilic Substitution

The chlorine atom (if present in analogs) undergoes substitution with nucleophiles:

NucleophileProductConditionsYield (%)
NH3_3Amine derivativeDMF, 80°C68
ThiophenolThioether derivativeK2_2CO3_3, DCM74

Substitution diversifies biological activity34.

Reaction Parameters and Optimization

  • Solvent Effects : Ethanol and DMSO enhance reaction rates due to polar aprotic properties2.

  • Temperature : Optimal yields achieved at 60–80°C for most reactions13.

  • Catalysts : Piperidine or acetic acid accelerates Knoevenagel condensation1.

Kinetic and Mechanistic Studies

  • Kinetics : Second-order kinetics observed in substitution reactions (rate constant k = 1.2 × 103^{-3} L/mol·s)3.

  • Mechanism :

    • Oxidation proceeds via electrophilic attack on sulfur2.

    • Reduction follows a radical intermediate pathway4.

Comparative Reactivity with Analogues

CompoundOxidation SusceptibilityReduction Yield (%)
3-Hydroxy derivativeHigh85
4-Methoxy analogModerate72
Chlorinated variantLow68

The 3-hydroxy group enhances electron density, increasing oxidative reactivity34.

Challenges and Limitations

  • Steric Hindrance : Bulky substituents reduce reaction efficiency1.

  • Solubility Issues : Polar solvents required for homogeneous reactions2.

Footnotes

Scientific Research Applications

Biological Activities

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide exhibits several promising biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Studies indicate potential efficacy in inhibiting tumor growth through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : Exhibits the ability to reduce inflammation markers, suggesting applications in treating inflammatory diseases.

Interaction Studies

Research has focused on the binding affinity of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide with various biological targets. Notable findings include:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes linked to disease pathways, including those involved in cancer and microbial resistance.
  • Receptor Binding : Interaction with cell surface receptors may mediate its therapeutic effects, enhancing cellular uptake and efficacy.

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development:

  • Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
  • Cancer Therapeutics : In vitro studies indicated that 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide induced apoptosis in breast cancer cells by activating caspase pathways, highlighting its role as a potential anticancer agent.
  • Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory properties showed a reduction in cytokine levels among patients treated with this compound, indicating its promise for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiazolidine ring and benzylidene moiety play crucial roles in its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase lipophilicity and membrane permeability but may reduce solubility .
  • Hybrid structures (e.g., pyrrolidinedione-thiazolidinone hybrids) show enhanced rigidity and selectivity for cancer targets .

Anticancer Activity

  • Pyrrolidinedione-thiazolidinone hybrids (e.g., Compound 1 in ) demonstrated IC₅₀ values of 12–18 µM against leukemia cells, attributed to inhibition of thioredoxin reductase or NF-κB pathways .
  • Nitro-substituted analogs (e.g., N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide) showed moderate activity against solid tumors, likely due to nitro group-mediated redox interference .
  • Target Compound : Predicted activity against leukemia cells (based on structural similarity), but hydroxyl groups may shift selectivity toward fungal targets .

Antifungal Activity

  • Rhodanine-3-carboxylic acid esters (e.g., compound IIIf in ) exhibited MIC values of 2.5 µg/mL against Candida albicans, outperforming fluconazole in resistant strains .
  • Hydroxybenzamide derivatives (like the target compound) are hypothesized to inhibit fungal thioredoxin reductase, a mechanism shared with oxadiazole antifungals (e.g., LMM5 and LMM11) .

Toxicity and Selectivity

  • Chlorinated analogs (e.g., Compound 3 in ) showed acute toxicity in mice at 50 mg/kg, limiting therapeutic utility .
  • Hydroxy-substituted compounds (e.g., target compound) are expected to have lower toxicity due to improved metabolic clearance .

Biological Activity

3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is a thiazolidine derivative with a complex structure that includes a thiazolidinone framework, hydroxyl groups, and a benzamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

Structural Characteristics

The compound's structure is pivotal to its biological activity. The thiazolidinone core is known for its ability to interact with various biological targets, making it a candidate for drug development. The presence of the hydroxyl group and the benzamide moiety enhances its pharmacological potential.

Antimicrobial Activity

Research indicates that 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

The compound has demonstrated anticancer activity through various mechanisms, including induction of apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation and induce cell cycle arrest in cancerous cell lines such as HeLa cells. The presence of the thiazolidine core plays a crucial role in its cytotoxic effects.

Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazolidine derivatives found that 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide had an IC50 value indicating potent activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity : In vitro studies reported that the compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent .
  • Antioxidant Assays : The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound showed effective radical scavenging activity comparable to standard antioxidants .

Comparative Analysis with Similar Compounds

The biological activity of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide can be compared with other thiazolidine derivatives:

Compound NameStructureUnique FeaturesAntimicrobial Activity (IC50)
5-(4-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-oneStructureLacks amide group but retains antimicrobial properties25 µM
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)benzamideStructureSimilar core structure but different substituents affecting biological activity15 µM
5-Arylidene rhodaninesStructureKnown for potent anticancer activity; shares thiazolidine core12 µM

This table illustrates how structural variations influence the biological activities of related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide, and how can reaction conditions influence yield?

  • Methodological Answer : The compound’s core structure involves a thiazolidinone ring substituted with a 4-hydroxy-benzylidene moiety and a 3-hydroxybenzamide group. A general approach includes:

  • Step 1 : Condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form the benzylidene intermediate.
  • Step 2 : Cyclization with mercaptoacetic acid to construct the 4-oxo-2-thioxo-thiazolidine ring.
  • Step 3 : Amide coupling between the thiazolidinone and 3-hydroxybenzoic acid using EDCl/HOBt or DCC as coupling agents.
  • Key Variables : Reaction temperature (70–90°C for cyclization) and solvent polarity (e.g., DMF vs. THF) significantly impact yield. For example, polar aprotic solvents enhance cyclization efficiency .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Optimal retention time ranges should align with theoretical logP values (predicted via software like ChemAxon).
  • Spectroscopy :
  • FT-IR : Confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
  • NMR : Look for characteristic signals: δ 7.2–8.1 ppm (aromatic protons), δ 10.5–11.0 ppm (amide NH), and δ 4.5–5.0 ppm (thiazolidinone CH₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for thiazolidinone derivatives, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Optimization : Test under varying pH (6.5–7.5) and ionic strength to account for enzyme-substrate binding variability. For example, conflicting IC₅₀ values for α-glucosidase inhibition may arise from buffer composition differences .
  • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing 4-hydroxybenzylidene with 4-methoxybenzylidene) to isolate pharmacophoric contributions. X-ray crystallography of enzyme-ligand complexes can clarify binding modes .

Q. How can computational methods predict the compound’s pharmacokinetic properties, and what experimental validations are critical?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME to predict logP (~2.8), solubility (<0.1 mg/mL), and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability.
  • Experimental Validation :
  • Caco-2 Assays : Measure apical-to-basolateral transport to confirm predicted low intestinal absorption.
  • Microsomal Stability Tests : Incubate with liver microsomes (human/rat) to validate metabolic half-life discrepancies from in silico models .

Q. What advanced spectroscopic techniques elucidate tautomeric behavior in the thiazolidinone ring under physiological conditions?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor chemical shift changes in D₂O/PBS (25–37°C) to detect keto-enol tautomerism.
  • UV-Vis Spectroscopy : Track absorbance shifts (250–300 nm) in phosphate buffer (pH 7.4) to identify dominant tautomeric forms.
  • Theoretical Support : DFT calculations (B3LYP/6-31G*) model energy differences between tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.